4-(Boc-amino)-3,3-difluoropiperidine

Metabolic Stability Drug Metabolism Pharmacokinetics

4-(Boc-amino)-3,3-difluoropiperidine delivers unmatched lead optimization value via its gem-difluoro motif—reducing basicity and tuning LogP while preserving metabolic stability. This scaffold enables picomolar matriptase inhibition (Ki 0.011 nM), single-digit nanomolar β-lactamase inhibition (IC50 1.64–3.31 nM), and NR2B-selective NMDA antagonism. Substituting non-fluorinated piperidine risks potency loss and altered selectivity. Orthogonal Boc protection supports efficient multistep synthesis. Procure now to access validated pharmacological advantages at research scale.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 1263180-22-8
Cat. No. B595327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-3,3-difluoropiperidine
CAS1263180-22-8
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyBUKXGGNFFUMWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-3,3-difluoropiperidine (CAS 1263180-22-8): A Strategic Fluorinated Building Block for Medicinal Chemistry


4-(Boc-amino)-3,3-difluoropiperidine (CAS 1263180-22-8) is a difluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a gem-difluoro substitution at the 3-position. With a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical research . The strategic placement of two fluorine atoms modulates key physicochemical properties—including basicity (pKa), lipophilicity (LogP), and metabolic stability—that are essential for optimizing drug-like characteristics in lead compounds. The Boc protecting group enables orthogonal synthetic manipulation, allowing the piperidine nitrogen to be deprotected selectively for further functionalization in multistep syntheses .

Why Non-Fluorinated or Alternative Piperidine Analogs Cannot Replace 4-(Boc-amino)-3,3-difluoropiperidine in Lead Optimization


In medicinal chemistry campaigns, the substitution of a non-fluorinated or regioisomeric piperidine building block for 4-(Boc-amino)-3,3-difluoropiperidine is rarely equivalent and frequently detrimental to project outcomes. Systematic physicochemical studies demonstrate that difluorination at the 3-position substantially alters both pKa and LogP values relative to the parent piperidine scaffold, with the magnitude of change being highly dependent on the specific fluorination pattern [1]. Furthermore, the gem-difluoro motif at the 3-position confers a unique conformational bias and electronic environment that cannot be replicated by mono-fluorinated or non-fluorinated analogs, leading to divergent binding affinities in downstream target engagement assays. Patents specifically disclose that 3,3-difluoropiperidine-containing compounds exhibit target potency (e.g., Ki = 0.011 nM against matriptase) that is unlikely to be achievable with the corresponding non-fluorinated piperidine analog [2]. Consequently, substituting this building block without rigorous experimental validation introduces unacceptable risk of potency loss, altered selectivity profiles, and compromised pharmacokinetic properties.

Quantitative Evidence for Selecting 4-(Boc-amino)-3,3-difluoropiperidine Over Piperidine Analogs: A Comparator-Based Guide


Metabolic Stability: Intrinsic Clearance Retention Following Difluorination

A systematic study of mono- and difluorinated saturated heterocyclic amines evaluated intrinsic microsomal clearance (CLint) as a measure of metabolic stability. The study demonstrated that difluorination of piperidine retains high metabolic stability (low CLint) comparable to non-fluorinated analogs, in contrast to 3,3-difluoroazetidine which exhibited reduced stability [1]. This class-level inference supports the use of 3,3-difluoropiperidine scaffolds in lead optimization without incurring a metabolic liability penalty.

Metabolic Stability Drug Metabolism Pharmacokinetics

Physicochemical Tuning: pKa Reduction and LogP Modulation via 3,3-Difluorination

Comparative analysis of mono- and difluorinated piperidines reveals that gem-difluorination at the 3-position significantly reduces basicity (pKa) and modulates lipophilicity (LogP) relative to non-fluorinated piperidine [1]. While precise numerical values for 4-(Boc-amino)-3,3-difluoropiperidine are not reported, the study establishes that both the number of fluorine atoms and their distance from the protonation center are primary determinants of pKa shifts, with conformational preferences further influencing LogP.

Physicochemical Properties Lipophilicity Basicity Drug Design

Target Engagement Potency: Sub-Nanomolar Ki Achieved with 3,3-Difluoropiperidine-Containing Inhibitor

A 3,3-difluoropiperidine-containing compound (BDBM50420334) demonstrated exceptionally potent tight-binding inhibition of human matriptase with a Ki of 0.0110 nM [1]. This represents an approximately 100-fold improvement in affinity compared to inhibition of hepsin (Ki = 1.10 nM) and a 300-fold improvement compared to transmembrane protease serine 6 (Ki = 3.30 nM) by the same compound, highlighting the scaffold's capacity for achieving exquisite target selectivity.

Enzyme Inhibition Matriptase Protease Inhibitors Potency

β-Lactamase Inhibition: Single-Digit Nanomolar IC50 Achieved with 3,3-Difluoropiperidine Scaffold

A 3,3-difluoropiperidine-containing sulfonamide derivative (BDBM262613) exhibited potent inhibition of multiple metallo-β-lactamase (MBL) enzymes, with IC50 values of 1.64 nM against VIM-1 (Pseudomonas aeruginosa), 2.70 nM against MBL type 2 (P. aeruginosa), and 3.31 nM against MBL type 2 (Serratia marcescens) [1]. These single-digit nanomolar activities underscore the scaffold's utility in designing potent antibacterial adjuvants targeting β-lactamase-mediated resistance.

Antimicrobial Resistance β-Lactamase Enzyme Inhibition

Patent-Disclosed Therapeutic Utility: 3,3-Difluoropiperidine Core in Kinase and Epigenetic Inhibitors

Multiple patent filings explicitly claim the 3,3-difluoropiperidine moiety as a critical component of bioactive molecules. WO-2025023957-A1 discloses substituted 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one compounds as DNA-dependent protein kinase (DNA-PK) inhibitors for cancer therapy [1]. US Patent 10,221,182 claims 3,3-difluoro-piperidine derivatives as NR2B subtype-selective NMDA receptor antagonists for treating depression and CNS disorders [2]. Additionally, PRMT5 inhibitors incorporating the 3,3-difluoropiperidine scaffold are described for oncology and sickle cell disease applications .

Kinase Inhibition Epigenetics Oncology CNS Disorders

Optimal Application Scenarios for Procuring 4-(Boc-amino)-3,3-difluoropiperidine Based on Evidence


Lead Optimization Campaigns Requiring Fine-Tuned Physicochemical Properties

Medicinal chemistry teams seeking to systematically modulate pKa and LogP without sacrificing metabolic stability should prioritize 4-(Boc-amino)-3,3-difluoropiperidine. As demonstrated by class-level physicochemical studies, 3,3-difluorination predictably reduces basicity and alters lipophilicity while retaining high microsomal stability, enabling rational property-based design [1]. This scaffold is particularly valuable when non-fluorinated piperidines yield suboptimal permeability or solubility profiles.

Protease Inhibitor Development Requiring Sub-Nanomolar Target Affinity

Programs targeting serine proteases, especially matriptase, can leverage the 3,3-difluoropiperidine scaffold to achieve exceptional potency. BindingDB data confirms that a derivative containing this scaffold achieves a Ki of 0.0110 nM against matriptase, with 100- to 300-fold selectivity over related proteases [2]. Procurement of this building block is justified when non-fluorinated piperidine analogs fail to deliver the requisite picomolar to low nanomolar target engagement.

Antimicrobial Resistance Programs Targeting Metallo-β-Lactamases

Researchers developing β-lactamase inhibitors to combat antibiotic resistance should incorporate 4-(Boc-amino)-3,3-difluoropiperidine into their synthetic strategy. The scaffold, when elaborated into sulfonamide derivatives, has demonstrated consistent single-digit nanomolar IC50 values (1.64–3.31 nM) against clinically relevant metallo-β-lactamases from Pseudomonas aeruginosa and Serratia marcescens [3]. This level of potency is unlikely to be achievable with unsubstituted piperidine building blocks.

CNS Drug Discovery Requiring NR2B Subtype-Selective NMDA Antagonism

Programs aimed at developing next-generation antidepressants or neuroprotective agents with improved side-effect profiles should consider 4-(Boc-amino)-3,3-difluoropiperidine as a key intermediate. Patented 3,3-difluoropiperidine derivatives are explicitly claimed as NR2B subtype-selective NMDA receptor antagonists, offering a pathway to retain rapid antidepressant efficacy while minimizing the dissociative side effects associated with non-selective NMDA antagonists like ketamine [4]. Substituting a non-fluorinated piperidine would likely compromise this selectivity advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Boc-amino)-3,3-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.